海绵磷脂

描述

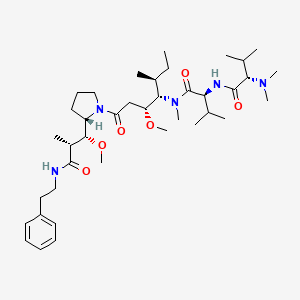

海绵素: 是一种从海洋海绵中分离出来的吡咯-咪唑生物碱,尤其是从Agelas属海绵中分离出来的。这种化合物具有独特的生物活性,使其成为包括化学、生物学和医学在内的各个科学领域的关注对象。

科学研究应用

作用机制

海绵素的作用机制涉及它与特定分子靶点和途径的相互作用。 例如,海绵素A已被证明可以增加铁离子和脂类活性氧的浓度,导致铁死亡相关蛋白的下调并诱导肿瘤细胞中铁依赖性细胞死亡 。这种机制突出了其作为抗癌药物的潜力。

生化分析

Biochemical Properties

Spongosine (2-Methoxyadenosine) plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis and induction of apoptosis. It interacts with several enzymes and proteins, including DNA polymerases and caspases. The interaction with DNA polymerases inhibits DNA synthesis, while the activation of caspases leads to programmed cell death. These interactions highlight the compound’s potential as an anticancer agent .

Cellular Effects

Spongosine (2-Methoxyadenosine) exerts significant effects on various cell types and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis. Additionally, it affects cell signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

The molecular mechanism of Spongosine (2-Methoxyadenosine) involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to DNA polymerases, inhibiting their activity and thus preventing DNA synthesis. It also activates caspases, which are crucial for the execution of apoptosis. These molecular interactions result in the inhibition of cell proliferation and induction of cell death, making Spongosine a promising candidate for cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spongosine (2-Methoxyadenosine) have been observed to change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to Spongosine can lead to sustained inhibition of DNA synthesis and continuous activation of apoptotic pathways. In vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of Spongosine (2-Methoxyadenosine) vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, Spongosine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Spongosine (2-Methoxyadenosine) is involved in several metabolic pathways, including those related to purine metabolism. It interacts with enzymes such as adenosine deaminase and purine nucleoside phosphorylase, which are involved in the metabolism of purine nucleosides. These interactions can affect metabolic flux and alter metabolite levels, influencing cellular energy balance and nucleotide synthesis .

Transport and Distribution

The transport and distribution of Spongosine (2-Methoxyadenosine) within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by nucleoside transporters and can accumulate in specific tissues, such as the liver and kidneys. Its distribution within the body can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

Spongosine (2-Methoxyadenosine) exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with DNA polymerases and other nuclear proteins. This localization is crucial for its role in inhibiting DNA synthesis and inducing apoptosis. Additionally, post-translational modifications and targeting signals may direct Spongosine to specific cellular compartments, further influencing its biological activity .

准备方法

合成路线和反应条件: 海绵素的制备涉及几个关键步骤,包括闭环、脱氢和保护基脱除。合成路线通常以一个前体化合物开始,该前体化合物经历一系列化学反应形成最终产物。 例如,海绵素A盐酸盐是通过对特定前体化合物进行闭环、脱氢和保护基脱除而制备的 .

工业生产方法: 海绵素的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和高纯度。该过程可能包括使用专业设备和技术来控制反应参数,如温度、压力和pH。

化学反应分析

反应类型: 海绵素会发生各种化学反应,包括:

氧化: 海绵素可以被氧化形成不同的氧化产物。

还原: 还原反应可以将海绵素转化为具有不同生物活性的还原形式。

取代: 海绵素可以发生取代反应,其中特定的官能团被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 取代反应可能涉及在特定条件下使用卤素或亲核试剂。

主要形成的产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生各种氧化衍生物,而还原可能会产生海绵素的不同还原形式。

相似化合物的比较

与其他类似化合物的比较: 海绵素在吡咯-咪唑生物碱中是独一无二的,因为它具有独特的生物活性和化学性质。类似的化合物包括其他从海洋海绵中分离出来的生物碱,例如ageladine A和oroidin。

类似化合物的列表:

- Ageladine A

- Oroidin

- Hymenialdisine

- Clathrodin

海绵素以其独特的荧光特性及其作为抗癌药物的潜力而脱颖而出,使其成为进一步研究和开发的宝贵化合物。

属性

IUPAC Name |

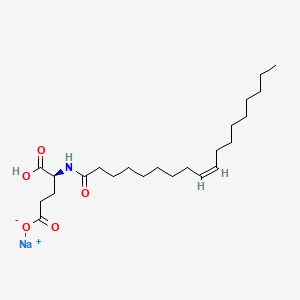

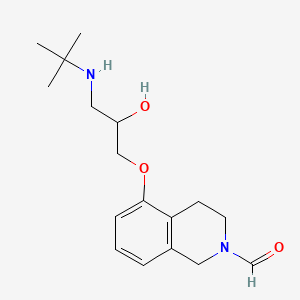

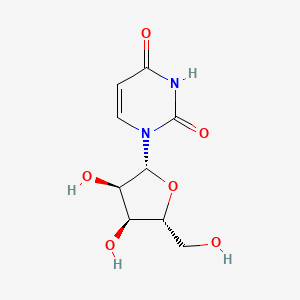

2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJACDNCVEGIBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903613 | |

| Record name | NoName_4314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24723-77-1 | |

| Record name | 2-Methoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Spongosine, also known as 2-Methoxyadenosine, is a naturally occurring nucleoside originally isolated from the Caribbean sponge Tectitethya crypta. [, ] It has also been found in other marine organisms like soft corals. []

A: Spongosine has the molecular formula C11H15N5O5 and a molecular weight of 297.26 g/mol. [, ]

A: Spongosine acts as an adenosine analogue and is believed to exert its effects by interacting with adenosine receptors. [, , ] Specifically, it has shown affinity for the adenosine A2a receptor. []

A: The downstream effects of Spongosine are mediated through its interaction with adenosine receptors. While the exact mechanisms are still under investigation, some studies suggest it may influence platelet aggregation, [, ] muscle relaxation, [] and cardiovascular function. [, ]

A: Modifications to the Spongosine structure can significantly impact its activity. For instance, replacing the methoxy group at the 2-position with other substituents like ethylthio or ethylamino groups can alter its potency as a platelet aggregation inhibitor. [, ] Additionally, substitutions at the 5’-position, such as phosphorylation, can influence its muscle relaxant and cardiovascular effects. []

A: While specific computational studies on Spongosine itself are limited in the provided literature, analogues of 1-methylisoguanosine, another marine natural product, have been explored through molecular modeling and pharmacological evaluations. [] These studies provide insights into structure-activity relationships and potential applications of related nucleoside analogues.

ANone: The provided literature doesn't mention any completed or ongoing clinical trials for Spongosine. While preclinical studies suggest potential therapeutic applications, further research is needed to evaluate its safety and efficacy in humans.

A: While some studies suggest that Spongosine is relatively well-tolerated, [] comprehensive toxicological data are limited in the provided literature. Further studies are needed to thoroughly evaluate its safety profile, including potential long-term effects.

A: Common analytical techniques for characterizing and quantifying Spongosine include mass spectrometry, [] nuclear magnetic resonance (NMR) spectroscopy, [] and high-performance liquid chromatography (HPLC). []

A: The discovery of Spongosine in the 1950s from marine sponges marked a significant milestone in marine natural product research. [] Since then, it has served as a valuable lead compound for medicinal chemistry efforts and contributed to our understanding of adenosine receptor pharmacology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

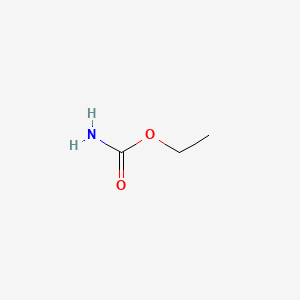

![ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1682118.png)